1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one
Overview
Description
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using several methods, and its mechanism of action has been studied in detail. In
Mechanism Of Action
The mechanism of action of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and viral replication. It has also been suggested that it works by reducing oxidative stress and inflammation, which are associated with several diseases.
Biochemical And Physiological Effects
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce viral replication, and reduce oxidative stress. Additionally, it has been shown to have anti-inflammatory properties and has been studied for its potential in reducing inflammation in several diseases, including arthritis and inflammatory bowel disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one in lab experiments is its potential in inhibiting cancer cell growth and reducing viral replication. Additionally, it has antioxidant and anti-inflammatory properties, which make it a promising compound for studying several diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one. One of the main directions is the development of new synthesis methods that can yield this compound in higher yields and purity. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in treating several diseases. Further studies are also needed to determine the safe dosage and potential side effects of this compound.
Scientific Research Applications
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one has several potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting cancer cell growth. It has also been studied for its antiviral properties and has shown activity against several viruses, including HIV and herpes simplex virus. Additionally, it has been studied for its antioxidant properties and has shown potential in reducing oxidative stress.
properties
IUPAC Name |
1,6-dihydroxypyrido[3,4-d]pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-10(13)3-5(4)7(12)9-8-6/h1-3,11,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJHTKZJNBUPEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C2C1=C(N=NC2=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321867 | |
Record name | 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dihydroxypyrido[3,4-d]pyridazin-4-one | |
CAS RN |
89663-09-2 | |
Record name | NSC382576 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-dihydroxypyrido[3,4-d]pyridazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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